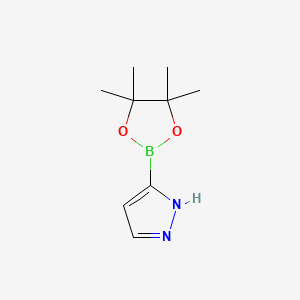

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

The exact mass of the compound this compound is 194.1226579 g/mol and the complexity rating of the compound is 217. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-6-11-12-7/h5-6H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLOIDOKWUESNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844501-71-9, 1086111-17-2 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole chemical properties

An In-Depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and applications of this versatile building block, grounding theoretical concepts in practical, field-proven insights.

Introduction: A Versatile Heterocyclic Building Block

This compound, also known as 1H-Pyrazole-3-boronic acid pinacol ester, is a bifunctional organic compound that has gained significant traction in synthetic chemistry.[1][2] Its structure uniquely combines a pyrazole ring—a nitrogen-containing heterocycle prevalent in many biologically active molecules—with a pinacol boronate ester group.[3][4] This boronate ester moiety serves as a stable, yet highly reactive, handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.[1][5]

The stability of the pinacol ester compared to the corresponding boronic acid allows for easier handling, purification, and prolonged storage, making it a preferred reagent in complex multi-step syntheses.[6] Its utility is central to the construction of elaborate molecular architectures required for pharmaceuticals, agrochemicals, and advanced materials.[5][7]

Physicochemical and Safety Profile

A clear understanding of the compound's physical properties and safety requirements is fundamental to its effective and safe utilization in a laboratory setting.

Core Chemical Properties

The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 1H-Pyrazole-3-boronic Acid Pinacol Ester | [2] |

| CAS Number | 844501-71-9 | [8] |

| Molecular Formula | C₉H₁₅BN₂O₂ | [8] |

| Molecular Weight | 194.04 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [9] |

| Melting Point | 74 - 78 °C (Typical, may vary by purity) | [9] |

| Storage | Store at 2 - 8 °C in a dry, well-ventilated place. | [9][10] |

Safety and Handling

Proper handling is crucial due to the compound's potential hazards.

-

GHS Hazard Classification: This compound is typically classified as causing skin and serious eye irritation.[11][12] It may also cause respiratory irritation.[11] Some suppliers note it is toxic if swallowed.[8]

-

Personal Protective Equipment (PPE): Always handle with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[13] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

-

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[10][13]

Synthesis and Purification Workflow

The synthesis of pyrazole boronic acid pinacol esters is typically achieved via a palladium-catalyzed cross-coupling reaction between a halogenated pyrazole precursor and a boron source, most commonly bis(pinacolato)diboron (B₂pin₂). This method, a variation of the Miyaura borylation, is widely adopted for its high efficiency and functional group tolerance.

Representative Synthesis Protocol: Miyaura Borylation

This protocol describes a general procedure for the synthesis of this compound from 3-iodopyrazole.

Materials:

-

3-Iodo-1H-pyrazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc)

-

Anhydrous 1,4-Dioxane or DMF

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodo-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).

-

Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous dioxane via syringe. Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for Miyaura Borylation Synthesis.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1][3][5] This Nobel Prize-winning reaction is one of the most powerful methods for constructing C-C bonds between sp²-hybridized carbon atoms, enabling the synthesis of complex biaryls and other conjugated systems.[15]

The pyrazole boronate ester reacts with various organic halides or triflates (R-X) in the presence of a palladium catalyst and a base to form a new molecule where the pyrazole ring is attached to the 'R' group. This reaction is fundamental in drug discovery for linking different molecular fragments.[5][7]

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R-X), forming a Pd(II) complex.

-

Transmetalation: The boronate ester is activated by the base, forming a more nucleophilic borate species. This species transfers the pyrazole group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups (the pyrazole and 'R') on the palladium center couple and are eliminated from the complex, forming the final product and regenerating the Pd(0) catalyst.

Catalytic Cycle Diagram

Caption: The Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling the title compound with an aryl bromide.

Materials:

-

This compound

-

An aryl bromide (e.g., 4-bromotoluene)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or similar Pd(0) catalyst

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution

-

Toluene and Ethanol (or Dioxane/Water) solvent system

Procedure:

-

Reaction Setup: In a flask, combine the pyrazole boronate ester (1.2 eq), the aryl bromide (1.0 eq), and the palladium catalyst (0.04 eq).

-

Solvent and Base: Add the solvent mixture (e.g., Toluene/Ethanol, 4:1 ratio) followed by the aqueous sodium carbonate solution.

-

Degassing: Degas the mixture thoroughly with an inert gas (Argon or Nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) under the inert atmosphere for 4-8 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer with water and brine.

-

Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the residue via flash column chromatography to obtain the desired 3-aryl-1H-pyrazole product.

Applications in Research and Development

The ability to readily introduce the pyrazole moiety makes this reagent invaluable across several scientific domains.

-

Drug Development: The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs. This reagent is used as a key intermediate in synthesizing novel drug candidates, particularly for developing anti-inflammatory (e.g., COX-2 inhibitors), anti-cancer, and anti-viral agents.[4][7]

-

Agrochemicals: It is employed in the synthesis of advanced pesticides and herbicides. The pyrazole structure can enhance the biological activity and metabolic stability of these agents.[7]

-

Materials Science: In materials science, this building block is used to create novel organic polymers, coatings, and functional materials for electronics and nanotechnology.[3][7] The pyrazole unit can be incorporated into larger conjugated systems to fine-tune their electronic and optical properties.

Conclusion

This compound stands out as a robust and versatile chemical tool. Its stability, predictable reactivity in Suzuki-Miyaura cross-coupling, and the biological significance of the pyrazole core make it an indispensable building block for innovation. Mastery of its properties and reaction conditions empowers chemists to construct complex molecules with high precision, accelerating progress in medicine, agriculture, and materials science.

References

-

This compound - PubChem. Available at: [Link]

-

MSDS of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole. Available at: [Link]

-

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole - MySkinRecipes. Available at: [Link]

-

Mastering Organic Synthesis: The Utility of Pyrazole Boronic Acid Pinacol Ester. Available at: [Link]

-

The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Available at: [Link]

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - PubChem. Available at: [Link]

- Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents.

- Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents.

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

- Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents.

-

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - PubChem. Available at: [Link]

-

1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - CAS Common Chemistry. Available at: [Link]

-

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - Hangzhou Longshine Bio-Tech Co.,LTD. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 844501-71-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole [myskinrecipes.com]

- 6. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | C9H15BN2O2 | CID 21931539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

- 11. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 2774010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.cn [capotchem.cn]

- 15. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to 1H-Pyrazole-3-boronic acid pinacol ester: Structure, Synthesis, and Application

Foreword: The Ascendance of a Privileged Scaffold

In the landscape of modern medicinal chemistry and process development, the pyrazole nucleus has emerged as a "privileged scaffold."[1] Its unique electronic properties and ability to engage in multiple hydrogen bonding patterns have cemented its role in a plethora of approved therapeutics, from kinase inhibitors to treatments for erectile dysfunction.[1] The true synthetic power of this heterocycle is unlocked when it is functionalized for strategic, high-yield coupling reactions.

This guide provides an in-depth technical overview of 1H-Pyrazole-3-boronic acid pinacol ester , a cornerstone building block for drug discovery professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the mechanistic underpinnings of its reactivity, and the practical considerations for its successful application in the laboratory. This document is designed for the practicing researcher, offering not just data, but field-proven insights into harnessing the full potential of this versatile reagent.

Molecular Identity and Physicochemical Profile

At its core, 1H-Pyrazole-3-boronic acid pinacol ester is a bifunctional molecule. It features the aromatic, nitrogen-containing pyrazole ring, which is crucial for biological activity, and the boronic acid pinacol ester group, a stable and reliable handle for carbon-carbon bond formation.[2] The pinacol group serves as a robust protecting group for the inherently unstable boronic acid, preventing premature decomposition and protodeboronation, thereby ensuring a longer shelf-life and more consistent reactivity.[3]

Chemical Structure

The structural arrangement positions the reactive boronic ester group at the 3-position of the pyrazole ring, a site amenable to substitution in many synthetic routes.

Caption: Structure of 1H-Pyrazole-3-boronic acid pinacol ester.

Core Properties

The following table summarizes the key identifiers and physical properties of the compound.

| Property | Value | Reference |

| IUPAC Name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | [4][5] |

| CAS Number | 844501-71-9 | [4][6][7] |

| Molecular Formula | C₉H₁₅BN₂O₂ | [4][6] |

| Molecular Weight | 194.04 g/mol | [4][6] |

| Appearance | White to off-white powder/solid | [5] |

| Melting Point | 102.0-116.0 °C | [5] |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2 | [4] |

| InChI Key | KWLOIDOKWUESNM-UHFFFAOYSA-N | [4][5] |

Synthesis and Quality Control

The reliable synthesis of 1H-Pyrazole-3-boronic acid pinacol ester is critical for its use in multi-step synthetic campaigns. While several routes exist, a common and scalable approach involves the direct lithiation of a protected pyrazole followed by borylation.

Recommended Synthetic Workflow

This protocol details a laboratory-scale synthesis adapted from established methodologies involving direct C-H activation.[8] The causality for this choice is the high regioselectivity afforded by directed lithiation, which avoids the formation of isomers that can be difficult to separate.

Caption: Synthetic workflow for 1H-Pyrazole-3-boronic acid pinacol ester.

Step-by-Step Synthesis Protocol

Objective: To synthesize 1H-Pyrazole-3-boronic acid pinacol ester from N-protected pyrazole.

Materials:

-

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.6 M, 1.2 eq)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq)

-

2M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole and dissolve in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe over 20 minutes. The choice of n-BuLi is critical; it is a sufficiently strong base to deprotonate the C3 position of the pyrazole ring regioselectively. The low temperature is essential to prevent side reactions and decomposition. Stir the mixture at -78 °C for 1 hour.

-

Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise to the cooled solution. This reagent acts as the electrophilic boron source that traps the pyrazolyl anion.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.[8]

-

Deprotection & Workup: Cool the reaction to 0 °C and carefully quench by adding 2M HCl. This step serves two purposes: it neutralizes the reaction and cleaves the THP protecting group. Stir for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. This removes acidic residues and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to afford the final product as a white solid.

Analytical Characterization

A self-validating protocol requires rigorous characterization. The identity and purity of the synthesized product must be confirmed using standard analytical techniques.

-

¹H NMR: Expect characteristic signals for the pyrazole ring protons, the N-H proton (which may be broad), and a sharp singlet for the 12 methyl protons of the pinacol group around 1.3 ppm.[9]

-

¹³C NMR: Will show distinct signals for the pyrazole carbons and the quaternary and methyl carbons of the pinacol ester. The carbon attached to boron may show a broad signal due to quadrupolar relaxation.[10]

-

Mass Spectrometry (MS): ESI-MS should show the [M+H]⁺ ion, confirming the molecular weight.

-

FTIR: Will display characteristic N-H stretching and B-O stretching vibrations.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 1H-Pyrazole-3-boronic acid pinacol ester is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a powerful tool for forming C-C bonds between the pyrazole ring and various aryl or heteroaryl halides/triflates, enabling the construction of complex molecular architectures found in many kinase inhibitors and other pharmaceuticals.[11][12][13]

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle. The use of a base is crucial; it activates the boronic ester to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[14][15]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple 1H-Pyrazole-3-boronic acid pinacol ester with an aryl bromide.

Materials:

-

Aryl bromide (1.0 eq)

-

1H-Pyrazole-3-boronic acid pinacol ester (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., Dioxane/Water or DME/Water)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl bromide, 1H-Pyrazole-3-boronic acid pinacol ester, base, and palladium catalyst.

-

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. The removal of oxygen is critical as it can deactivate the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent system via cannula.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired biaryl product.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. While not acutely toxic, 1H-Pyrazole-3-boronic acid pinacol ester requires proper handling.

-

Hazard Identification: Classified as a skin irritant (H315), serious eye irritant (H319), and may cause respiratory irritation (H335).[7]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing safety glasses, a lab coat, and nitrile gloves.[7][16]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[16][17]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere is recommended to prevent potential hydrolysis of the pinacol ester.

Conclusion

1H-Pyrazole-3-boronic acid pinacol ester is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its stability, reliability in Suzuki-Miyaura couplings, and the inherent biological relevance of its pyrazole core make it an indispensable component of the modern chemist's toolbox.[1][2] Understanding its structure, synthesis, and reactivity on a mechanistic level is the key to leveraging its full synthetic power, transforming simple starting materials into complex, high-value molecules that can address significant scientific challenges.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21931539, this compound. PubChem. [Link]

-

G. A. B. F. R. P. D. S. S. A. S. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

- Rood Pharmaceutical Technology Co Ltd Is Finished In Shanghai (2016). Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.

-

Fisher Scientific (n.d.). 1H-Pyrazole-3-boronic acid pinacol ester, 95%. Fisher Scientific. [Link]

-

Reiss, B., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. [Link]

-

BeanTown Chemical (2024). Safety Data Sheet: 1H-Pyrazole-3-boronic acid pinacol ester. BeanTown Chemical. [Link]

-

Mhlongo, N. N., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances. [Link]

-

Z. P. A. B. I. K. D. S. (2011). Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids. Chemistry of Heterocyclic Compounds. [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

Barham, J. P., et al. (2018). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. Organic & Biomolecular Chemistry. [Link]

-

Greenland, B. W., et al. (2018). Fig. 1 1 H-NMR analysis of the reaction mixtures of boronic esters 1a-d... ResearchGate. [Link]

-

Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

ResearchGate (n.d.). Reagents and conditions: (a) boronic acid or boronic acid pinacol... ResearchGate. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H15BN2O2 | CID 21931539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazole-3-boronic acid pinacol ester, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 1H-Pyrazole-3-boronic acid pinacol ester, 95% | Fisher Scientific [fishersci.ca]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. Pyrazole-3-boronic acid | 376584-63-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties and Handling of 3-(Pyrazol-3-yl)boronic Acid Pinacol Ester

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry and drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-(Pyrazol-3-yl)boronic acid pinacol ester (CAS No. 844501-71-9) has emerged as a reagent of significant interest. This compound synergistically combines the privileged pyrazole scaffold, a heterocyclic motif prevalent in numerous therapeutic agents, with the robust and adaptable boronic acid pinacol ester functionality.[1][2] The pyrazole core is a cornerstone in medicinal chemistry, often imparting favorable pharmacokinetic properties and serving as a key pharmacophore for a wide range of biological targets.[2]

The boronic acid group, stabilized as a pinacol ester, renders the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1][3] This transformation enables the precise and efficient formation of carbon-carbon bonds under relatively mild conditions. The pinacol ester form offers substantial advantages over the corresponding free boronic acid, primarily through enhanced stability towards air and moisture, which simplifies handling, purification, and storage.[4][5] This guide provides a comprehensive technical overview of the physical and chemical characteristics of 3-(pyrazol-3-yl)boronic acid pinacol ester, offering field-proven insights into its handling, synthesis, and characterization to empower researchers in its effective application.

Section 1: Core Physicochemical Properties

A foundational understanding of the compound's physical properties is critical for its effective use in experimental design, from selecting appropriate solvent systems to determining reaction conditions.

Chemical Structure

Caption: Chemical structure of 3-(Pyrazol-3-yl)boronic acid pinacol ester.

Summary of Physical Data

The fundamental physical and chemical identifiers for 3-(pyrazol-3-yl)boronic acid pinacol ester are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 844501-71-9 | [6][7] |

| Molecular Formula | C₉H₁₅BN₂O₂ | [6][7] |

| Molecular Weight | 194.04 g/mol | [7][8] |

| Appearance | White to off-white powder/solid | [6][9] |

| Melting Point | 102.0 - 116.0 °C | [6] |

| Solubility | Insoluble in water; Slightly soluble in Chloroform, Methanol | [8][10] |

Insight into Properties:

-

The defined melting point range suggests that the purity of commercially available material can vary. A sharp melting point within this range is indicative of higher purity.

-

Its insolubility in water is a key consideration for reaction workups, allowing for straightforward extraction into organic solvents.[8] However, this also necessitates the use of organic or mixed aqueous-organic solvent systems for reactions like Suzuki-Miyaura coupling.[2]

Section 2: Stability, Storage, and Handling

While the pinacol ester functionality imparts significant stability, a nuanced understanding of its reactivity is essential for preventing degradation and ensuring experimental reproducibility.

The Role of the Pinacol Group

The stability of boronic acid pinacol esters is a direct consequence of their structure. The bulky pinacol group provides steric hindrance around the boron center, physically impeding the approach of water or other nucleophiles that could lead to hydrolysis.[4] Electronically, the oxygen atoms of the diol donate electron density to the vacant p-orbital of the boron atom, reducing its Lewis acidity and, consequently, its susceptibility to nucleophilic attack. This enhanced stability allows for easier handling, a longer shelf life, and the use of purification techniques like silica gel chromatography, which are often destructive for free boronic acids.[4]

Hydrolytic Instability

Despite its relative stability, 3-(pyrazol-3-yl)boronic acid pinacol ester is not entirely inert and remains susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding pyrazole-3-boronic acid and pinacol.[11][12] This degradation pathway is a critical consideration during both reaction setup and analytical procedures.

Field Insight: The hydrolysis of boronic esters can be a significant issue during reversed-phase high-performance liquid chromatography (RP-HPLC) analysis.[13] The acidic mobile phases and the presence of residual silanol groups on the silica-based stationary phase can catalyze on-column hydrolysis, leading to inaccurate quantification of purity and potentially misleading results.[13][14] To mitigate this, methods utilizing columns with low residual silanol activity or adjusting the mobile phase composition and temperature are recommended.[13]

Recommended Storage and Handling

To preserve the integrity of the compound, the following protocols are recommended:

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[6] Storage at 2-8°C is often recommended by suppliers.

-

Handling: As with many fine chemicals, handling should occur in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. The compound is classified as an irritant.[15]

Section 3: Synthesis and Purification Strategies

A reliable synthetic protocol is fundamental for researchers who wish to prepare the title compound in-house. The following outlines a common and effective approach based on established organometallic methodologies.

Workflow for Synthesis and Purification

Caption: A typical workflow for the synthesis of pyrazole boronic esters via lithiation-borylation.

Detailed Experimental Protocol: Lithiation-Borylation

This protocol is a representative method adapted from general procedures for synthesizing pyrazole boronic esters.[16][17]

-

Preparation: To an oven-dried, three-necked flask under an argon atmosphere, add 3-iodo-1H-pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: Anhydrous conditions are critical as organolithium reagents react violently with water. The low temperature (-78 °C) is necessary to control the exothermic lithiation reaction and prevent side reactions.

-

-

Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

-

Causality: n-BuLi is a strong base that deprotonates the most acidic proton or, in the case of an iodo-substituent, undergoes halogen-metal exchange to generate the nucleophilic lithium pyrazolide species. A slight excess ensures complete conversion.

-

-

Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Causality: This borating agent acts as an electrophile, trapping the freshly formed pyrazolide nucleophile to form the C-B bond.

-

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc) or another suitable organic solvent.

-

Causality: The NH₄Cl quench neutralizes any remaining organolithium species and protonates the reaction mixture, making it safe to handle.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Self-Validation: The purity of the collected fractions should be monitored by Thin Layer Chromatography (TLC). As noted, pinacol boronates can sometimes exhibit streaking on silica; careful selection of the eluent system can minimize this effect.[14]

-

Section 4: Spectroscopic and Analytical Characterization

Rigorous characterization is a self-validating system that confirms the identity, structure, and purity of the synthesized or procured compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will show characteristic signals for the pyrazole ring protons, the N-H proton (which may be broad), and a sharp, intense singlet for the 12 equivalent protons of the pinacol methyl groups, typically around δ 1.3 ppm.[18] The pyrazole protons will appear as doublets or multiplets in the aromatic region (typically δ 6.5-8.0 ppm).

-

¹³C NMR: The spectrum will display signals for the pyrazole ring carbons and two signals for the pinacol group: one for the quaternary carbons attached to oxygen (around δ 84 ppm) and one for the methyl carbons (around δ 25 ppm).[18]

-

Expert Insight: The carbon atom directly attached to the boron (C3 of the pyrazole ring) may be difficult to observe or appear as a very broad, low-intensity signal. This is due to quadrupolar relaxation caused by the adjacent boron nucleus (¹¹B and ¹⁰B), a phenomenon that researchers should be aware of to avoid misinterpreting its absence as an impurity.[19]

-

-

¹¹B NMR: This is a highly diagnostic technique for organoboron compounds. For a tricoordinate boronic ester like this one, a single broad peak is expected in the range of δ +30 to +35 ppm, confirming the presence of the B(O)₂ moiety.[19]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is used to confirm the elemental composition. The expected observation would be the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺, with a measured mass that matches the calculated exact mass of C₉H₁₆BN₂O₂⁺ or C₉H₁₅BN₂NaO₂⁺, respectively, to within a few parts per million (ppm).

Infrared (IR) Spectroscopy

The FTIR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

-

~3100-3300 cm⁻¹ (N-H stretch)

-

~2900-3000 cm⁻¹ (C-H stretch, aliphatic)

-

~1350-1380 cm⁻¹ (B-O stretch, strong and characteristic)

-

~1500-1600 cm⁻¹ (C=N, C=C stretches of the pyrazole ring)

Conclusion

3-(Pyrazol-3-yl)boronic acid pinacol ester stands as a powerful and versatile reagent for synthetic chemists. Its unique combination of a medicinally relevant pyrazole core and a stable, reactive boronic ester moiety makes it an invaluable tool for constructing novel compounds in pharmaceutical and materials science research.[3][9] A thorough understanding of its physical properties, stability limitations, and proper handling procedures is crucial for its successful application. By leveraging the detailed synthetic and characterization protocols outlined in this guide, researchers can confidently verify the quality of their material and reliably incorporate this building block into their synthetic strategies, paving the way for innovation and discovery.

References

- Vertex AI Search. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters.

- Cox, S. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.

- Bernardini, R., Oliva, A., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing.

- ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study.

- MDPI. (n.d.). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole.

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis.

- Supporting Information. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters.

- Chem-Impex. (n.d.). Pyrazolo[1,5-a]pyridin-3-yl-boronic acid pinacol ester.

- The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.

- Thermo Fisher Scientific. (n.d.). 1H-Pyrazole-3-boronic acid pinacol ester, 95%.

- Fisher Scientific. (n.d.). 1H-Pyrazole-3-boronic acid pinacol ester, 95%.

- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.

- ResearchGate. (n.d.). Reagents and conditions: (a) boronic acid or boronic acid pinacol....

- ChemicalBook. (n.d.). 1-Methyl-4-pyrazole boronic acid pinacol ester Product Description.

- Google Patents. (n.d.). Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.

- ResearchGate. (n.d.). Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids.

- PubChem. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

- PubChem. (n.d.). 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester.

- PubMed Central (PMC). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester 97%.

- ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. 1H-Pyrazole-3-boronic acid pinacol ester, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound | C9H15BN2O2 | CID 21931539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-Pyrazole-3-boronic acid pinacol ester, 95% | Fisher Scientific [fishersci.ca]

- 9. chemimpex.com [chemimpex.com]

- 10. 761446-44-0 CAS MSDS (1-Methyl-4-pyrazole boronic acid pinacol ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 12. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester | C10H17BN2O2 | CID 17750270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Solubility of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Foreword: Navigating the Solubility Landscape of a Versatile Building Block

To the researchers, chemists, and drug development professionals dedicated to advancing science, this guide serves as a technical resource for understanding the solubility of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This pyrazole boronic acid pinacol ester is a pivotal building block in modern medicinal chemistry, particularly in the synthesis of complex molecules through cross-coupling reactions. However, its utility is intrinsically linked to its behavior in solution. This document moves beyond a simple data sheet to provide a foundational understanding of the principles governing its solubility, a robust methodology for its experimental determination, and practical insights for its handling and use. As direct quantitative solubility data for this specific molecule is not extensively published, this guide empowers you, the scientist, with the expertise to generate reliable data and make informed decisions in your research endeavors.

Part 1: Deconstructing the Molecule: Physicochemical Properties Governing Solubility

The solubility of this compound is a product of its distinct structural features: the aromatic pyrazole ring, the N-H moiety capable of hydrogen bonding, and the bulky, relatively nonpolar pinacol boronate ester group.

The Pyrazole Core: The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the N-H group allows the molecule to act as a hydrogen bond donor, while the lone pair on the other nitrogen atom can act as a hydrogen bond acceptor.[1][2][3] This capacity for hydrogen bonding suggests potential solubility in protic solvents. However, in the solid state, these same hydrogen bonds can lead to strong intermolecular interactions within the crystal lattice, which must be overcome by the solvent for dissolution to occur.[1]

The Pinacol Boronate Ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group significantly influences the compound's solubility profile. Compared to their corresponding free boronic acids, pinacol esters are generally more stable and exhibit enhanced solubility in organic solvents.[4] This is attributed to the bulky, lipophilic nature of the pinacol group, which shields the boron atom and increases the overall nonpolar character of the molecule.[5] This structural feature is a key reason for the widespread use of boronic acid pinacol esters in organic synthesis, as it improves their handling and compatibility with a range of reaction conditions.[6]

A Balance of Forces: The overall solubility in a given solvent is a delicate balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For this compound, this translates to a competition between the polar, hydrogen-bonding pyrazole moiety and the nonpolar pinacol ester group. Consequently, its solubility is expected to be highest in solvents that can effectively interact with both parts of the molecule, such as polar aprotic solvents.

Predicted Physicochemical Parameters:

While experimental data is sparse, computational models provide estimations for key parameters that influence solubility. It is crucial to note that these are predictions and should be confirmed experimentally.

| Parameter | Predicted Value/Range | Implication for Solubility |

| pKa | ~9.9 - 13.4 (for related pyrazoles) | The N-H proton is weakly acidic, meaning the compound will be predominantly neutral under typical pH conditions, limiting solubility modulation through pH adjustment in aqueous media.[3][7] |

| logP | ~1.2 - 3.3 (for related pyrazole boronic esters) | The positive logP value indicates a preference for lipophilic environments over aqueous ones, consistent with poor water solubility. |

Part 2: The Imperative of Empirical Data: Thermodynamic vs. Kinetic Solubility

In drug discovery and development, not all solubility measurements are equal. It is critical to distinguish between thermodynamic and kinetic solubility.[8]

-

Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the solid and solution phases are in equilibrium.[8] This value is crucial for understanding a compound's intrinsic properties and is the focus of the protocol in this guide.

-

Kinetic Solubility is often measured in high-throughput screening. It involves dissolving the compound in a solvent like DMSO and then diluting it into an aqueous buffer.[9] The concentration at which precipitation occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility because it can represent a supersaturated or amorphous state.[10] While useful for initial screening, it can be misleading for formulation and development.[5]

For the rigorous characterization required in lead optimization and pre-formulation, determining the thermodynamic solubility is paramount.

Part 3: A Validated Protocol for Determining Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[10] The following protocol is a self-validating system designed for accuracy and reproducibility.

Experimental Workflow: Shake-Flask Method

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology

1. Preparation of Saturated Solutions: a. Add an excess amount of this compound to several glass vials (in triplicate for each solvent). "Excess" means enough solid should remain visible at the end of the experiment. b. Accurately dispense a known volume of the desired solvent (e.g., 1 mL) into each vial. c. Tightly cap the vials to prevent solvent evaporation.

2. Equilibration: a. Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C). b. Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached.

3. Phase Separation: a. After equilibration, visually confirm that excess solid remains. b. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid. c. Carefully collect the supernatant, being cautious not to disturb the solid pellet. d. For an additional level of certainty, filter the supernatant through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents). This step is crucial to remove any fine particulates.

4. Quantification: a. Prepare a series of calibration standards of the compound in the solvent of interest at known concentrations. b. Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. c. Analyze the standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.[11][12] d. Plot the response of the standards versus their concentrations to generate a calibration curve. e. Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the solubility value (e.g., in mg/mL or µg/mL).

Part 4: Expected Solubility in Common Laboratory Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High to Moderate | These solvents can interact with the polar pyrazole ring and solubilize the nonpolar pinacol ester group, offering a good balance of interactions. DMSO is often a good solvent for such compounds.[7] |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can hydrogen bond with the pyrazole N-H, but their polarity may be less favorable for the bulky, nonpolar pinacol group compared to polar aprotic solvents.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are less polar and may favorably interact with the pinacol ester, but less so with the polar pyrazole ring. |

| Nonpolar Aromatic | Toluene | Low | The aromatic nature of toluene may have some favorable π-stacking interactions with the pyrazole ring, but overall polarity is low. |

| Nonpolar Aliphatic | Heptane, Hexane | Very Low / Insoluble | These solvents lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the compound. |

| Aqueous | Water, Buffers | Very Low / Insoluble | The high lipophilicity (predicted logP) and the energy required to break the water's hydrogen bonding network make aqueous solubility extremely low.[11][12] |

Part 5: Factors Influencing Solubility and Potential for Hydrolysis

Several factors can influence the measured solubility of this compound. Understanding these is key to obtaining accurate and reproducible results.

Logical Relationships of Influencing Factors

Caption: Factors affecting the measured solubility.

-

Temperature: For most solids, solubility increases with temperature. It is therefore critical to control the temperature precisely during the experiment.

-

Purity: The presence of impurities can either increase or decrease the apparent solubility. Always use a well-characterized, high-purity sample.

-

Hydrolysis: Boronic acid pinacol esters are susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding boronic acid and pinacol.[13][14][15] The resulting boronic acid has different physicochemical properties and solubility. To ensure you are measuring the solubility of the ester, use anhydrous solvents where possible and be aware that analysis by methods like reverse-phase HPLC can sometimes cause on-column hydrolysis.[16][17][18]

Part 6: Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that proper handling is paramount for both user safety and compound integrity.

-

Safety Precautions: Based on available Safety Data Sheets (SDS), this compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[19] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[20]

-

Handling: Avoid creating dust. For transfers, use appropriate tools like a spatula in a controlled environment.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place.[21] Some suppliers recommend refrigeration (2-8 °C).[19] Protect from moisture to prevent hydrolysis.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. While its solubility is a critical parameter, a lack of extensive published quantitative data necessitates a rigorous, in-house experimental approach. By understanding the interplay of its pyrazole and pinacol boronate ester moieties, and by employing a robust methodology such as the shake-flask protocol detailed here, researchers can generate the high-quality, reliable solubility data needed to accelerate their discovery and development programs. This guide provides the theoretical foundation and practical framework to achieve that goal, ensuring that this versatile building block can be utilized to its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. ovid.com [ovid.com]

- 11. improvedpharma.com [improvedpharma.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. researchgate.net [researchgate.net]

- 14. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]

- 15. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. s3.amazonaws.com [s3.amazonaws.com]

- 20. fishersci.at [fishersci.at]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 1H-Pyrazole-3-boronic Acid Pinacol Ester (CAS No. 844501-71-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-Pyrazole-3-boronic acid pinacol ester (CAS No. 844501-71-9), a versatile and valuable building block in modern organic synthesis. The document delves into its core physicochemical properties, elucidates its critical role in palladium-catalyzed cross-coupling reactions, and offers detailed experimental protocols for its application. Furthermore, it explores the mechanistic nuances of its reactivity, including strategies to mitigate common side reactions. A significant focus is placed on its application in the synthesis of bioactive molecules, particularly in the development of inhibitors for Leukotriene A4 Hydrolase (LTA4H), a key enzyme in inflammatory pathways. This guide is intended to serve as a practical resource for researchers leveraging this reagent to construct complex molecular architectures for drug discovery and materials science.

Introduction: The Strategic Value of the Pyrazole Moiety

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents known for their anti-inflammatory, anti-cancer, and analgesic properties.[1] The ability to efficiently introduce this heterocycle into diverse molecular frameworks is therefore of paramount importance. 1H-Pyrazole-3-boronic acid pinacol ester has emerged as a key reagent for this purpose. Its stability, handling characteristics, and reactivity profile make it an indispensable tool for the construction of carbon-carbon bonds via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] The pinacol ester functionality provides enhanced stability compared to the corresponding boronic acid, mitigating the pervasive issue of protodeboronation, a common undesired side reaction.[2]

Core Properties and Specifications

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The key properties of 1H-Pyrazole-3-boronic acid pinacol ester are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 844501-71-9 | [4] |

| Molecular Formula | C₉H₁₅BN₂O₂ | [4] |

| Molecular Weight | 194.04 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 105 - 109 °C | [5] |

| Purity | Typically ≥95-97% | [6] |

| Synonyms | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | [4] |

| Storage Conditions | Store in an inert atmosphere, at 2-8°C or in a cool, dark place. Air and moisture sensitive. | [7] |

Solubility Profile: While comprehensive quantitative solubility data is not readily available in the literature, empirical evidence suggests that, like many pinacol boronate esters, this compound exhibits good solubility in a range of common organic solvents used for cross-coupling reactions. These include:

-

Ethereal Solvents: Tetrahydrofuran (THF), 1,4-Dioxane, 2-Methyltetrahydrofuran (2-MeTHF)

-

Aromatic Solvents: Toluene, Xylenes

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

It is generally less soluble in non-polar hydrocarbon solvents and water. For quantitative applications, experimental determination of solubility in the specific solvent system of interest is highly recommended.

The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Workflow

The primary utility of 1H-Pyrazole-3-boronic acid pinacol ester lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the pyrazole ring and an aryl or heteroaryl halide/triflate.

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

The following protocol is a representative example for the coupling of 1H-Pyrazole-3-boronic acid pinacol ester with an aryl bromide. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

1H-Pyrazole-3-boronic acid pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium Catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], 0.05 mmol, 5 mol%)

-

Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), 2.0-3.0 mmol, 2.0-3.0 equiv)

-

Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M concentration)

-

Degassed Water

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 1H-Pyrazole-3-boronic acid pinacol ester (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (5 mol%).

-

Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) followed by the degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The mixture should be thoroughly sparged with the inert gas for 10-15 minutes.[8]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously overnight (12-24 hours).[9]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mechanistic Insights and Causality

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The pinacol ester plays a key role in the transmetalation step.

Caption: Simplified Suzuki-Miyaura catalytic cycle workflow.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.

-

Transmetalation: This is the key step where the pyrazole group is transferred from boron to palladium. The base activates the boronic ester, forming a more nucleophilic boronate species, which facilitates the transfer.[10]

-

Reductive Elimination: The two organic fragments (the aryl group and the pyrazole) are eliminated from the palladium center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[2]

The Challenge of Protodeboronation

Protodeboronation is the undesired cleavage of the C-B bond by a proton source, leading to the formation of pyrazole instead of the desired coupled product.[11] Heteroaromatic boronic acids, especially those containing basic nitrogen atoms, can be particularly susceptible to this side reaction.[12]

Causality and Mitigation:

-

Mechanism: The reaction is often pH-dependent and can be accelerated in aqueous basic or acidic conditions.[12] For some heteroaromatics, a zwitterionic intermediate can facilitate rapid, unimolecular fragmentation.[11]

-

The Role of the Pinacol Ester: The pinacol ester provides steric and electronic protection to the boron center, making it less susceptible to hydrolysis to the more reactive boronic acid.[13] This increased stability is a primary reason for its widespread use over free boronic acids in complex syntheses.[14]

-

Experimental Choices:

-

Choice of Base: Using a non-aqueous or sterically hindered base can sometimes reduce the rate of protodeboronation.

-

Anhydrous Conditions: While some water is often beneficial for the Suzuki reaction, excessive water can promote hydrolysis and subsequent protodeboronation. Using anhydrous solvents and carefully controlling the amount of water can be critical.[2]

-

Reaction Temperature: Higher temperatures can sometimes increase the rate of protodeboronation relative to the desired coupling.[9]

-

Application in Drug Development: Targeting Leukotriene A4 Hydrolase (LTA4H)

A significant application of pyrazole-containing molecules synthesized from reagents like CAS 844501-71-9 is the inhibition of Leukotriene A4 Hydrolase (LTA4H).

The LTA4H Signaling Pathway

LTA4H is a bifunctional zinc enzyme that catalyzes the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[15] LTB4 recruits and activates immune cells, such as neutrophils, to sites of inflammation.[16] Overproduction of LTB4 is implicated in a range of inflammatory diseases, including respiratory conditions, skin disorders, and some cancers.[15] Inhibiting LTA4H reduces the production of LTB4, thereby dampening the inflammatory response.[16]

Caption: LTA4H pathway and the point of therapeutic intervention.

Synthesis of LTA4H Inhibitors

Patents describe the synthesis of pyrazolylphenyl and pyrrolylphenyl derivatives as potent LTA4H inhibitors for treating inflammatory diseases.[16] The core synthesis often involves a Suzuki-Miyaura coupling reaction where a functionalized pyrazole boronic acid or ester, such as 1H-Pyrazole-3-boronic acid pinacol ester, is coupled to a suitable aromatic halide scaffold. This highlights the direct and critical role of this building block in accessing novel and therapeutically relevant chemical space.

Conclusion

1H-Pyrazole-3-boronic acid pinacol ester (CAS 844501-71-9) is a cornerstone reagent for the synthesis of pyrazole-containing compounds. Its enhanced stability and reliable performance in Suzuki-Miyaura cross-coupling reactions make it a preferred choice for drug development professionals and synthetic chemists. A deep understanding of its properties, reaction kinetics, and potential side reactions, such as protodeboronation, allows for the rational design of robust and efficient synthetic routes. As demonstrated by its application in the development of LTA4H inhibitors, this versatile building block provides a direct pathway to complex and biologically active molecules, underscoring its continued importance in the advancement of medicinal chemistry and materials science.

References

-

Al-Amin, M., & Navarro, O. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

- Penning, T. D., et al. (2012). Pyrazolylphenyl and pyrrolylphenyl inhibitors of LTA4H for treating inflammation.

-

Chen, X., & Wang, S. (2004). Leukotriene A4 hydrolase as a target for cancer prevention and therapy. PubMed. [Link]

-

Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

-

Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Organic Chemistry Portal. (n.d.). Protodeboronation. Organic Chemistry Portal. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Ad-Madulid, E. J., & Taylor, R. J. (2018). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

-

NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Fisher Scientific. (n.d.). 1H-Pyrazole-3-boronic acid pinacol ester, 95%. Fisher Scientific. [Link]

-

Zys, J., et al. (2012). Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids. ResearchGate. [Link]

-

Kumar, A., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

- CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.

- CN111040851A - Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

- EP2008996A1 - Process for the production of pyrazoles.

- US8097733B2 - Pyrazole derivatives as 5-LO-inhibitors.

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Chemsrc. (n.d.). 1H-Pyrazole-3-boronic acid pinacol ester. Chemsrc. [Link]

-

Kumar, A., et al. (2013). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]

- IL217300A0 - Pyrazole derivatives' prepartion thereof, and therapeutic use thereof.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C9H15BN2O2 | CID 21931539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Pyrazole-3-boronic acid pinacol ester, 95% | Fisher Scientific [fishersci.ca]

- 7. WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Protodeboronation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US8115005B2 - Pyrazolylphenyl and pyrrolylphenyl inhibitors of LTA4H for treating inflammation - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilic Substitution of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This guide provides a comprehensive overview of the electrophilic substitution reactions of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a versatile building block in medicinal chemistry and materials science. We will delve into the underlying principles governing its reactivity, explore key transformations, and provide experimentally validated protocols for researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Core and the Influence of the Boronate Ester

The pyrazole ring is a privileged scaffold in drug discovery, present in numerous marketed drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive pharmacophore. The introduction of a pinacol boronate ester at the C3 position, yielding this compound, further enhances its synthetic utility. This functional group is a cornerstone of modern organic synthesis, primarily for its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]

However, the boronate ester also significantly influences the reactivity of the pyrazole ring itself towards electrophilic attack. Understanding this interplay is crucial for the strategic functionalization of this important heterocyclic system.

Regioselectivity in the Electrophilic Substitution of Pyrazoles: A Mechanistic Perspective

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The two adjacent nitrogen atoms dictate the electron density distribution within the ring. In an unsubstituted pyrazole, the C4 position is the most electron-rich and, consequently, the most common site of electrophilic attack.[2][3] Attack at the C3 and C5 positions is less favorable as it generates a highly unstable positively charged azomethine intermediate.[2]

The presence of substituents on the pyrazole ring can significantly alter this inherent reactivity. Electron-donating groups generally enhance the reactivity of the ring, while electron-withdrawing groups decrease it.[3] The boronate ester group at the C3 position is generally considered to be electron-withdrawing, which can influence the regiochemical outcome of electrophilic substitution.

dot

Caption: General reactivity of the pyrazole core towards electrophiles.

Key Electrophilic Substitution Reactions and Protocols

Halogenation: Introducing Halogen Atoms with Precision

Halogenation, particularly bromination, is a fundamental transformation in organic synthesis, providing a handle for further functionalization. For 3-(pinacolboryl)-1H-pyrazole, direct bromination can be achieved with high regioselectivity at the C4 position.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)